molecular formula C7H4ClN3O2 B13295285 5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid

5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid

Cat. No.: B13295285
M. Wt: 197.58 g/mol
InChI Key: QSFUFIHHNSPMDU-UHFFFAOYSA-N
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Description

5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with a chlorine atom at the 5-position and a carboxylic acid group at the 8-position. This structural configuration imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of enaminonitriles and benzohydrazides, which undergo a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . This reaction is often carried out under microwave irradiation, which enhances the reaction rate and yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can further streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other functional groups using appropriate reagents.

    Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in the presence of suitable nucleophiles.

    Condensation Reactions: Reagents like thionyl chloride or carbodiimides for esterification or amidation.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, esters, amides, and reduced or oxidized forms of the original compound.

Scientific Research Applications

5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine atom at the 5-position and carboxylic acid group at the 8-position make it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58 g/mol

IUPAC Name

5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C7H4ClN3O2/c8-5-2-1-4(7(12)13)6-9-3-10-11(5)6/h1-3H,(H,12,13)

InChI Key

QSFUFIHHNSPMDU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC=NN2C(=C1)Cl)C(=O)O

Origin of Product

United States

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